3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione
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Overview
Description
3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that features a triazine ring with nitrophenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea and benzaldehyde in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenyl)-6-phenyl-1,2,4-triazine: Similar structure but with a different triazine ring.
3-(4-nitrophenyl)-6-phenyl-1,3,5-triazine: Lacks the dihydro and thione functionalities.
4-nitrophenyl-1,3,5-triazine-2-thiol: Contains a thiol group instead of a thione.
Uniqueness
3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione is unique due to the presence of both nitrophenyl and phenyl groups, as well as the thione functionality
Properties
IUPAC Name |
3-(4-nitrophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-12(7-9-13)18-10-16-14(17-15(18)22)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUTKOIDKWNMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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